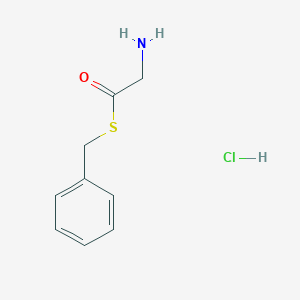

H-Gly-SBzl*HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

S-benzyl 2-aminoethanethioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGNWQQRQIMFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of H Gly Sbzl*hcl

Established Synthetic Routes for H-Gly-OBzl*HCl

Traditional methods for synthesizing H-Gly-OBzl*HCl and its precursor salts remain prevalent due to their reliability and well-documented procedures. These routes typically involve direct esterification or the conversion from other salt forms.

Fischer Esterification and Acid-Catalyzed Approaches Utilizing Thionyl Chloride

The Fischer-Speier esterification is a foundational method for producing amino acid esters. This reaction involves treating the amino acid (glycine) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the ester product, the water formed during the reaction is typically removed azeotropically. researchgate.net Common catalysts include p-toluenesulfonic acid (p-TsOH), which initially yields the p-toluenesulfonate salt of the ester. researchgate.netunimi.it

An alternative acid-catalyzed approach utilizes thionyl chloride (SOCl₂). In this method, thionyl chloride serves a dual purpose: it reacts with benzyl (B1604629) alcohol to form the reactive intermediate, benzyl chlorosulfite, and it also acts as the acid catalyst. This process can directly yield the desired amino acid benzyl ester hydrochloride salt. researchgate.net The reaction of an amino acid with an alcohol and thionyl chloride is a recognized method for preparing amino acid ester hydrochlorides. researchgate.netstackexchange.com

Salt Exchange and Conversion from p-Toluenesulfonate Salts

In many synthetic schemes, the p-toluenesulfonate (tosylate) salt of glycine (B1666218) benzyl ester is prepared first, often because it crystallizes well and is easy to purify. researchgate.netgoogle.com The synthesis involves refluxing glycine, benzyl alcohol, and p-toluenesulfonic acid, often with a solvent like cyclohexane (B81311) to azeotropically remove water. unimi.it

Once the pure Glycine benzyl ester p-toluenesulfonate salt is obtained, it can be converted to the hydrochloride salt (H-Gly-OBzl*HCl). This is a standard salt exchange (or metathesis) reaction. The procedure typically involves dissolving the p-toluenesulfonate salt in a suitable solvent and then introducing a source of hydrochloric acid, such as a solution of HCl gas in an organic solvent like dioxane or diethyl ether. The desired hydrochloride salt, being less soluble in the non-polar medium, precipitates out and can be collected by filtration.

Optimization of Reaction Conditions and Yield for H-Gly-OBzl*HCl Production

Optimizing the synthesis of H-Gly-OBzl*HCl is crucial for maximizing yield and purity while minimizing side reactions like racemization (though not a concern for glycine) and impurity formation. Key parameters for optimization in the Fischer-Speier method include the choice of solvent, catalyst loading, temperature, and reaction time.

The selection of the azeotroping solvent is critical. While hazardous solvents like benzene (B151609) and carbon tetrachloride were historically used, modern procedures favor safer alternatives. researchgate.net Toluene (B28343) has been found to cause racemization in optically active amino acids due to the high temperature of its water azeotrope, whereas cyclohexane allows for efficient water removal at a lower temperature, preserving stereochemical integrity and leading to enantiomerically pure esters. unimi.it One improved method involves pre-treating the reaction mixture of p-toluenesulfonic acid and toluene to remove water from the catalyst before adding the reactants, which shortens reaction times and improves yield. google.com Further optimization can involve controlled crystallization by cooling and processing the mother liquor to recover additional product. google.com

| Parameter | Conventional Method (e.g., Toluene) | Optimized Method (e.g., Cyclohexane) | Rationale for Optimization | Source |

| Solvent | Toluene, Benzene, Carbon Tetrachloride | Cyclohexane | Avoids hazardous solvents and high temperatures that can cause racemization in chiral amino acids. | researchgate.net, unimi.it |

| Water Removal | Azeotropic distillation | Azeotropic distillation with Dean-Stark trap | Efficiently drives the reaction equilibrium towards the product ester. | unimi.it |

| Catalyst Pre-treatment | Not typically performed | Heating catalyst (p-TsOH) in solvent to remove bound water before adding amino acid. | Shortens overall reaction time and improves yield by ensuring an anhydrous start. | google.com |

| Product Isolation | Precipitation with diethyl ether | Precipitation with ethyl acetate (B1210297) | Uses a less volatile and flammable solvent for safer and more efficient product recovery. | unimi.it |

| Yield | Variable, can be lower | Improved yields | Optimized conditions lead to more complete reaction and better recovery. | google.com |

Novel and Green Chemistry Approaches in H-Gly-OBzl*HCl Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for chemical synthesis, and the preparation of H-Gly-OBzl*HCl is no exception. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous materials.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of amino acid benzyl esters. researchgate.netmdpi.com In a notable protocol, glycine, benzyl alcohol, and an acid catalyst are subjected to microwave irradiation. The use of thionyl chloride as the catalyst directly produces the hydrochloride salt in good yield and purity, while using p-toluenesulfonic acid yields the tosylate salt. researchgate.net

These microwave-assisted methods offer significant advantages over conventional heating, including dramatically reduced reaction times (minutes instead of hours), improved yields, and often cleaner reaction profiles with fewer byproducts. mdpi.comat.ua Solventless, one-pot microwave protocols further enhance the green credentials of the synthesis. mdpi.com

| Method | Reaction Time | Key Features | Source |

| Conventional Heating | 4-6 hours | Requires prolonged heating under reflux. | google.com, unimi.it |

| Microwave Irradiation | 30-45 seconds | Rapid heating, significant reduction in reaction time, high yields. | researchgate.net |

Environmentally Conscious Methodologies for Esterification

The principles of green chemistry focus on designing chemical processes that are environmentally benign. For the esterification of glycine to its benzyl ester, this involves several key strategies.

A primary focus has been the replacement of hazardous solvents. The substitution of benzene or carbon tetrachloride with cyclohexane in the Fischer esterification is a significant step towards a greener process. researchgate.netunimi.it Another green approach is the development of solvent-free reaction conditions, such as the microwave-assisted synthesis of ionic esterified amino acids, which proceeds without any bulk solvent. mdpi.com

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. While strong mineral acids are effective, they can generate significant waste. Research into solid acid catalysts or milder catalytic systems, such as catalytic ferric(III) chloride for ester transformations, points towards more sustainable alternatives. researchgate.net Furthermore, conducting reactions in water, the most environmentally friendly solvent, is a major goal, and green syntheses of other glycine derivatives have been successfully developed in aqueous media. acs.org

Chemical Derivatization and Analogue Synthesis

The chemical utility of H-Gly-SBzl*HCl stems from its bifunctional nature. The free amino group (N-terminus) is a prime site for nucleophilic attack, enabling the formation of N-substituted derivatives through acylation and alkylation. Concurrently, the S-benzyl thioester moiety can be varied to produce analogues with different chemical properties and reactivity profiles.

Pathways for N-Substituted Glycine Benzyl Esters

The primary pathway for derivatizing this compound involves the modification of its N-terminal glycine residue. This is most commonly achieved through N-acylation, a fundamental reaction in peptide synthesis, which leads to the formation of a stable amide bond.

N-Acylation and Peptide Bond Formation

The most prominent application of H-Gly-SBzlHCl is in the synthesis of dipeptide S-benzyl thioesters. This is accomplished by coupling an N-terminally protected amino acid to the free amino group of H-Gly-SBzlHCl. The reaction requires the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride salt and liberate the free amine for reaction. bachem.com

Standard peptide coupling reagents are employed to facilitate the amide bond formation by activating the carboxylic acid of the incoming N-protected amino acid. bachem.com Commonly used protecting groups for the incoming amino acid include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which are orthogonal to the benzyl thioester and can be selectively removed later. nih.govmasterorganicchemistry.com

A variety of coupling reagents can be utilized, each with its own advantages.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt), are effective for this transformation. bachem.comnih.gov

Phosphonium (B103445) Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly efficient reagent, particularly noted for its use in synthesizing peptide thioesters. bachem.comnih.gov

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used for their high coupling efficiency and ability to suppress racemization. peptide.com

The general scheme involves the reaction of an N-protected amino acid (e.g., Boc-Ala-OH) with this compound in the presence of a coupling reagent and a base to yield the protected dipeptide thioester (e.g., Boc-Ala-Gly-SBzl). This product can then be used in further peptide synthesis, such as in native chemical ligation, after the removal of the N-terminal protecting group. nih.govcore.ac.uk

Beyond standard amino acids, this methodology allows for the introduction of various acyl groups, leading to a diverse library of N-acyl glycine S-benzyl thioester analogues. For instance, acylation with non-proteinogenic acids or other carboxylic acids can be achieved using similar coupling chemistry. acs.org

| N-Acylating Agent | Coupling Reagent/Conditions | Product Type | Reference |

| N-Boc-Amino Acid | PyBOP, DIEA | N-Boc-Dipeptide-SBzl | nih.gov |

| N-Fmoc-Amino Acid | HBTU, HOBt, DIPEA | N-Fmoc-Dipeptide-SBzl | nih.gov |

| Carboxylic Acid | EDC, HOBt, DIPEA | N-Acyl-Gly-SBzl | nih.gov |

| N-Boc-Amino Acid | Ynamide Coupling Reagent | N-Boc-Dipeptide-SBzl | acs.org |

This table provides examples of common pathways for N-acylation of H-Gly-SBzlHCl.*

Synthesis of Structurally Modified Glycine Benzyl Ester Analogues

Structural modification of this compound is not limited to the N-terminus. Alterations to the thioester group, the benzyl moiety, or the glycine backbone itself can yield novel analogues with tailored properties.

Modification of the Thioester and Benzyl Group

The benzyl thioester itself can be modified to tune the compound's reactivity. The synthesis of thioester analogues generally involves the coupling of N-protected glycine with various thiols using standard peptide coupling reagents like PyBOP or EDC. semanticscholar.orgorganic-chemistry.org By replacing benzyl mercaptan with other thiols, such as ethanethiol (B150549) or thiophenol, a range of N-protected glycine thioesters can be prepared. semanticscholar.orgethz.ch Subsequent deprotection yields the corresponding H-Gly-S-Alkyl/Aryl*HCl salt.

Furthermore, introducing substituents onto the phenyl ring of the benzyl group can significantly alter the ester's stability towards acid cleavage. organic-chemistry.org For example:

Electron-donating groups (e.g., 4-methoxy) increase the lability of the benzyl ester, making it more susceptible to acidolysis.

Electron-withdrawing groups (e.g., chloro, nitro) render the benzyl ester more stable towards acids compared to the unsubstituted version. organic-chemistry.org

This allows for the strategic design of thioester building blocks with specific deprotection requirements compatible with different synthetic strategies.

Modification of the Glycine Backbone

More complex structural analogues can be synthesized by modifying the glycine backbone itself. While direct modification of H-Gly-SBzlHCl is challenging, the synthesis can start from modified glycine precursors. For instance, research has demonstrated the site-specific functionalization of glycine residues within peptides using methods like copper-catalyzed reactions with boronic acids or photocatalytic approaches to introduce alkyl or aryl side chains. rsc.org Applying these principles, one could envision synthesizing H-AA-SBzlHCl analogues, where the glycine is replaced by another amino acid, by starting with the corresponding N-protected amino acid and converting it to the S-benzyl thioester.

| Modification Type | Synthetic Approach | Resulting Analogue | Reference |

| Thioester Group | Coupling of N-Boc-Glycine with various thiols (e.g., ethanethiol) followed by deprotection. | H-Gly-SEtHCl | semanticscholar.org |

| Benzyl Group | Use of substituted benzyl mercaptans (e.g., 4-methoxybenzyl mercaptan) in thioester synthesis. | H-Gly-S(4-MeOBzl)HCl | organic-chemistry.org |

| Glycine Backbone | Synthesis starting from a different amino acid (e.g., Alanine) to form the thioester. | H-Ala-SBzl*HCl | nih.gov |

This table illustrates methods for synthesizing structurally modified analogues of H-Gly-SBzlHCl.*

Reactivity, Reaction Mechanisms, and Solution Phase Behavior of H Gly Sbzl*hcl

Fundamental Reaction Pathways and Kinetics

Amidation and Peptide Bond Formation Mechanisms

The primary application of H-Gly-SBzl*HCl is in the formation of peptide bonds. The free amino group, after neutralization of the hydrochloride salt, acts as a nucleophile, attacking an activated carboxyl group of another amino acid to form an amide linkage.

The mechanism of peptide bond formation is a critical process in both biological systems and synthetic chemistry. whiterose.ac.uk In synthetic peptide chemistry, coupling agents are often employed to facilitate this reaction. The reaction between two amino acids involves the nucleophilic attack of the amino group of one amino acid on the carboxyl group of another, leading to the formation of a peptide bond (HN-C=O) and the release of a water molecule. mdpi.com In the gas phase, this process has a significant kinetic barrier. mdpi.com

The general mechanism for peptide bond formation using coupling reagents involves the in situ formation of an active ester from the carboxylic acid. rsc.org This active ester is then susceptible to nucleophilic attack by the amino group of this compound. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/guanidinium salts such as HBTU. thieme-connect.deresearchgate.net The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions like racemization. thieme-connect.de

The kinetics of peptide bond formation are influenced by several factors, including the nature of the amino acid side chains, the coupling reagents used, and the reaction conditions. researchgate.net For instance, studies on the hydrolysis of active esters, a competing side reaction, have categorized amino acids based on their hydrolysis rates, which indirectly relates to the efficiency of the desired amidation. rsc.org Some amino acids form rapidly hydrolyzing active esters, while others, particularly sterically hindered ones, form more stable esters. rsc.org

Computational studies using Density Functional Theory (DFT) have provided insights into the thermodynamics and kinetics of dipeptide formation from glycine (B1666218). whiterose.ac.uk These studies show that the presence of solvent molecules, such as water or methanol (B129727), can assist in the reaction by lowering the activation energy barrier. whiterose.ac.uk The solvent can participate in the reaction by facilitating proton transfer through a six-membered transition state. whiterose.ac.uk

Ester Cleavage and Deprotection Mechanisms

The benzyl (B1604629) thioester (SBzl) group in this compound serves as a protecting group for the carboxyl terminus. Its removal, or deprotection, is a crucial step in peptide synthesis, particularly in fragment condensation strategies or when the C-terminal acid is required.

The cleavage of the thiobenzyl ester can be achieved under specific conditions. While simple alkyl esters are often removed by saponification with a base like NaOH or KOH, this method can pose a risk of racemization. polypeptide.com For thioesters, reductive cleavage methods are often preferred. vulcanchem.com

One common method for cleaving benzyl-type protecting groups is catalytic hydrogenation. vulcanchem.com This involves reacting the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is generally mild and avoids the use of strong acids or bases. thieme-connect.de

Another approach involves the use of strong acids, although this is less common for thioesters compared to other protecting groups like the tert-butoxycarbonyl (Boc) group. researchgate.net For instance, HBr in acetic acid has been used for deprotection, but the resulting hydrobromide salts can be hygroscopic, which can be a disadvantage on a larger scale. polypeptide.com

The choice of deprotection method must be compatible with other protecting groups present in the peptide chain to ensure selective cleavage. This concept is known as orthogonality, where one type of protecting group can be removed without affecting others. thieme-connect.de For example, the Boc group is labile to acid, while the Fmoc group is base-labile. nih.gov The SBzl group's susceptibility to reductive cleavage provides an orthogonal strategy in many synthetic schemes. vulcanchem.com

Protonation Equilibria and Acidity in Various Solvents

The protonation state of this compound is crucial for its reactivity, particularly for the nucleophilicity of the amino group. As a hydrochloride salt, the amino group is protonated. To participate in peptide coupling reactions, it must be deprotonated, typically by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). thieme-connect.de

The acidity of the protonated amino group is represented by its pKa value. In aqueous solutions, amino acids exist in various protonated forms depending on the pH. uni-greifswald.de Glycine, for example, has two pKa values corresponding to the carboxyl and amino groups. uni-greifswald.de The pKa value is a logarithmic measure of acidity; a lower pKa indicates a stronger acid. saskoer.ca The protonation state of a compound in a solution can be predicted by comparing its pKa to the solution's pH. saskoer.ca

The nature of the solvent can significantly influence protonation equilibria. nih.gov Studies on N-acetylcysteine have shown that the pKa values can shift in the presence of organic co-solvents. nih.gov This is due to changes in the dielectric constant of the medium and specific solute-solvent interactions. For this compound, the solubility and the effective basicity of the added amine will be affected by the solvent used, which is typically a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in peptide synthesis. polypeptide.com

Spectroscopic methods, such as UV-Vis and NMR spectroscopy, can be used to study protonation equilibria by monitoring changes in the spectra as a function of pH. mdpi.comunil.ch Computational methods can also be employed to predict pKa values and identify the most likely sites of protonation in a molecule. mdpi.com

Catalytic Transformations Involving this compound

Role in Enzyme-Catalyzed Reactions (in vitro, non-clinical)

In the realm of biocatalysis, amino acid esters like this compound can serve as substrates for certain enzymes, particularly proteases, in in vitro settings. Serine and cysteine proteases can catalyze the formation of peptide bonds in a process known as reverse hydrolysis or kinetically controlled synthesis. thieme-connect.de

In this approach, an acyl-enzyme intermediate is formed between the protease and an acyl donor, which can be an amino acid ester. thieme-connect.de This intermediate then reacts with the amino group of a nucleophile, such as another amino acid or peptide, to form a new peptide bond. thieme-connect.de Water competes with the amino nucleophile, leading to a parallel hydrolysis reaction. thieme-connect.de The efficiency of the peptide synthesis depends on the partitioning of the acyl-enzyme intermediate between aminolysis and hydrolysis.

For example, granzyme A, a serine protease, shows catalytic activity against substrates with arginine or lysine (B10760008) at the P1 position, and its activity can be assayed using thiobenzyl ester substrates like Z-Arg-SBzl. pnas.org This indicates that the thiobenzyl ester moiety is recognized and cleaved by the enzyme.

The use of enzymes in peptide synthesis offers several advantages, including high stereospecificity (avoiding racemization), mild reaction conditions, and no need for side-chain protection of the amino acid residues. thieme-connect.de

Interactions with Other Chemical Catalytic Systems

This compound can also be involved in chemical catalytic systems beyond standard peptide coupling. The thioester functionality is of particular interest in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. thieme-connect.de While NCL traditionally involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, variations and related methodologies can utilize thioester-containing building blocks.

Furthermore, the thiobenzyl ester can be a substrate in reactions catalyzed by certain chemical species. For instance, imidazole (B134444) has been shown to catalyze the cyclization of peptide thioesters through direct aminolysis in aqueous organic solutions. nih.gov The proposed mechanism involves the attack of imidazole on the thioester carbonyl to form an acyl-imidazole intermediate, which is then attacked by the N-terminal amino group of the peptide to form the cyclic product. nih.gov

The reactivity of the thioester group makes it a versatile functional handle in various chemical transformations beyond simple peptide elongation.

Solution-Phase Chemical Behavior

The chemical behavior of S-benzyl-glycine hydrochloride (this compound) in solution is fundamentally dictated by the interplay between its constituent functional groups—the primary amine hydrochloride, the thiobenzyl ester, and the glycine backbone—and the surrounding solvent molecules. These interactions govern its solubility, conformational state, and reactivity in synthetic applications, particularly in peptide chemistry where thioesters serve as crucial intermediates.

The choice of solvent has a profound impact on the reactivity and conformational profile of peptide precursors like this compound. Solvents influence reaction rates and mechanisms by differentially solvating the ground state (reactants) and the transition state of a reaction. nih.gov The reactivity of the thioester group, in particular, is highly sensitive to the solvent environment.

Solvent Effects on Reactivity:

The reactivity of peptide thioesters is critical in ligation and cyclization reactions. The solvent can modulate the rate and efficiency of these transformations significantly. For instance, in peptide coupling reactions, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.netdcu.ie The hydrochloride salt of H-Gly-SBzl enhances its solubility in such polar solvents.

Research on native chemical ligation (NCL), a process where a C-terminal thioester reacts with an N-terminal cysteine, demonstrates the critical role of the solvent. While traditionally performed in aqueous buffers, often with denaturants like 6 M guanidine (B92328) hydrochloride to solubilize large peptides, ligations can also be carried out in organic solvents like DMF. researchgate.netresearchgate.netnih.gov This is particularly advantageous for coupling hydrophobic peptides. researchgate.net The use of less polar solvents has been shown to suppress side reactions like epimerization during segment condensation. nih.gov Furthermore, the addition of organic co-solvents can significantly alter reaction equilibria and yields, though they may also affect the stability and conformation of larger peptide chains. dcu.ie

The effect of different solvents on the efficiency of peptide cyclization via thioester aminolysis highlights this dependency. The selection between solvents like DMF, N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) can be crucial, with factors like solubility of reactants and products, and even the solvent's UV absorption characteristics, influencing the choice.

| Solvent System | Relative Reaction Rate/Yield | Key Observations | Reference |

|---|---|---|---|

| Aqueous Buffer (e.g., 6M Gn*HCl, pH 7) | Baseline | Standard for NCL; denaturant aids solubility of large peptides. | researchgate.net |

| DMF | Variable | Allows ligation of hydrophobic peptides; can be performed without racemization. | researchgate.netnih.gov |

| DMSO | High | Promotes solubility but can increase the risk of epimerization in the presence of a base. | nih.gov |

| Less Polar Solvents (e.g., Toluene) | Variable | Can significantly suppress epimerization during segment condensation. | nih.gov |

Solvent Effects on Conformation:

The three-dimensional structure of a peptide in solution is a dynamic equilibrium of conformers, and the solvent plays a key role in determining the predominant structures. While this compound is a small molecule, the principles governing its conformation are the same as for larger peptides. Solvents can stabilize specific conformations through interactions like hydrogen bonding. dcu.ie For example, computational studies on peptides have shown that a helical conformation might be favored in a less polar solvent like chloroform, whereas a mixture of β-hairpin and other structures might predominate in DMSO or methanol. The integrity of a thioester bond itself can be a determining factor in maintaining the native conformation of larger proteins where it is present. nih.gov The disruption of this bond, either through proteolysis or direct chemical cleavage, can induce significant conformational transitions. nih.gov

Maintaining stereochemical integrity at the α-carbon of amino acids is paramount in peptide synthesis. Epimerization, the inversion of stereochemistry at a single chiral center, is a significant side reaction that can compromise the biological activity of the final peptide. bachem.com

While glycine itself is achiral and thus H-Gly-SBzlHCl cannot epimerize at the glycine residue, its use in peptide synthesis involves reactions where adjacent chiral amino acids are at risk. The thiobenzyl ester group of H-Gly-SBzlHCl makes it a C-terminal precursor. When a protected amino acid is coupled to the N-terminus of this compound, it is the activated N-terminal amino acid that is susceptible to racemization or epimerization. bachem.comresearchgate.net

The mechanism of epimerization often involves the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid, which can be protonated from either side, leading to a loss of stereochemical purity. The risk is dependent on several factors, including the nature of the amino acid, the coupling reagents used, the presence of base, and the solvent. bachem.comchemrxiv.org

Role of Thioesters in Stereocontrol:

Peptide thioesters, like this compound, are key intermediates in Native Chemical Ligation (NCL). A remarkable feature of NCL is the general absence of racemization at the ligation site. vanderbilt.edumdpi.com The reaction proceeds through a highly specific, chemoselective pathway involving a reversible transthioesterification followed by a rapid, intramolecular S-to-N acyl shift, which minimizes the lifetime of species susceptible to epimerization. researchgate.netvanderbilt.edu Studies have confirmed that the ligated product typically contains less than 1% of the D-amino acid epimer. mdpi.com

Advanced Spectroscopic and Analytical Investigations of H Gly Sbzl*hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. whiterose.ac.uk For H-Gly-SBzl*HCl, both one-dimensional (1D) and two-dimensional (2D) NMR techniques offer comprehensive insights into its molecular framework and dynamic properties.

Proton and Carbon NMR Assignments and Chemical Shift Analysis

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound provide foundational information about its chemical environment. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule. google.com

Experimental data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) show distinct signals corresponding to the protons and carbons of the glycine (B1666218) backbone, the benzyl (B1604629) group, and the labile protons of the carboxylic acid and ammonium (B1175870) hydrochloride moieties. mdpi.com

¹H NMR Spectral Data: In the ¹H NMR spectrum, the protons of the methylene (B1212753) group attached to the nitrogen (C₆H₅-CH ₂-) appear at approximately 4.15 ppm. mdpi.com The glycine methylene protons (-CH ₂-COOH) are observed at around 3.80 ppm. mdpi.com The five aromatic protons of the benzyl group produce a broad signal near 7.48 ppm. mdpi.com The labile protons associated with the ammonium hydrochloride (NH ₂⁺) and the carboxylic acid (COOH ) are highly dependent on concentration and solvent, appearing as broad signals at 9.52 ppm and 13.77 ppm, respectively, in DMSO-d₆. mdpi.com

¹³C NMR Spectral Data: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum, observed at 167.77 ppm. mdpi.com The benzyl methylene carbon (-C H₂-) is assigned to the peak at 49.70 ppm, while the glycine methylene carbon (-C H₂-) appears at 46.17 ppm. mdpi.com The aromatic carbons of the phenyl ring are observed in the 128-132 ppm range. mdpi.com

Table 4.1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | -COOH | 13.77 | br | mdpi.com |

| ¹H | -NH₂⁺- | 9.52 | br | mdpi.com |

| ¹H | C₆H ₅- | 7.48 | br | mdpi.com |

| ¹H | C₆H₅-C H₂- | 4.15 | s | mdpi.com |

| ¹H | -C H₂-COOH | 3.80 | s | mdpi.com |

| ¹³C | -C OOH | 167.77 | mdpi.com | |

| ¹³C | C ₆H₅- | 128.58 - 131.52 | mdpi.com | |

| ¹³C | C₆H₅-C H₂- | 49.70 | mdpi.com | |

| ¹³C | -C H₂-COOH | 46.17 | mdpi.com |

2D NMR Techniques for Connectivity and Dynamics

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and probing molecular connectivity and spatial relationships. google.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the structural confirmation of this compound.

COSY: This experiment would reveal proton-proton couplings. For this compound, it would confirm the connectivity within the benzyl group's aromatic ring and could show a correlation between the NH₂⁺ protons and the adjacent CH₂ protons, confirming their proximity.

HSQC: This technique correlates directly bonded protons and carbons. It would definitively link the proton signals at 4.15 ppm and 3.80 ppm to their respective carbon signals at 49.70 ppm (benzyl CH₂) and 46.17 ppm (glycine CH₂). google.com

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. rsc.org this compound is a crystalline solid, making it amenable to such studies.

Determination of Crystal Packing and Hydrogen Bonding Networks

Although a specific, publicly available crystal structure for this compound was not identified in the searched literature, the principles of X-ray diffraction would allow for a detailed analysis of its solid-state conformation. rsc.org Based on its chemical structure, a complex network of hydrogen bonds is expected to be a dominant feature of its crystal packing.

The key functional groups capable of forming strong hydrogen bonds are the protonated amine (NH₂⁺, a hydrogen bond donor), the carboxylic acid group (a donor and acceptor), and the chloride anion (Cl⁻, a hydrogen bond acceptor). The expected hydrogen bonding network would likely involve:

N-H···O interactions between the ammonium group and the carbonyl oxygen of the carboxylic acid on an adjacent molecule.

N-H···Cl interactions between the ammonium group and the chloride anion.

O-H···O interactions between the carboxylic acid groups of neighboring molecules, potentially forming classic carboxylic acid dimers.

O-H···Cl interactions between the carboxylic acid proton and the chloride anion.

These interactions are crucial for stabilizing the crystal lattice. The precise geometry and hierarchy of these hydrogen bonds would be revealed by a full crystallographic analysis.

Polymorphism and Crystallization Engineering of this compound

Polymorphism is the ability of a compound to crystallize in multiple different crystal packing arrangements, which can lead to variations in physical properties like solubility and melting point. There are no specific studies on the polymorphism of H-Gly-SBzlHCl reported in the surveyed literature. However, the presence of multiple hydrogen bond donors and acceptors suggests that different, stable hydrogen-bonding patterns could potentially arise under varying crystallization conditions (e.g., different solvents, temperatures), leading to distinct polymorphic forms. Research into related compounds has shown that recrystallization from different solvents can be used to isolate specific crystal forms. For H-Gly-SBzlHCl, recrystallization from a methanol (B129727)/diethyl ether mixture has been reported as a purification method, hinting at one established crystallization protocol. mdpi.com Further investigation into crystallization engineering could reveal and selectively produce different polymorphs of this compound.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and elemental composition. When coupled with tandem mass spectrometry (MS/MS), it can be used to fragment the molecule and elucidate its structure and potential reaction pathways.

For this compound (Molecular Weight: 201.65 g/mol ), electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺ at m/z 202.6. Subsequent MS/MS analysis of this parent ion would induce fragmentation, revealing characteristic structural motifs.

The expected fragmentation pathway would likely involve the following key steps:

Loss of Water: A neutral loss of 18 Da (H₂O) from the carboxylic acid group, resulting in a fragment ion at m/z 184.6.

Loss of Formic Acid: A neutral loss of 46 Da (HCOOH) via cleavage of the glycine backbone.

Formation of the Benzyl Cation: Cleavage of the bond between the benzyl CH₂ group and the nitrogen atom would lead to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragment for benzyl-containing compounds.

Cleavage of the Glycine Moiety: Fragmentation could also occur within the glycine unit, leading to various smaller charged species.

By analyzing the masses of the resulting fragment ions, a detailed map of the molecule's fragmentation can be constructed, confirming its identity and providing a basis for understanding its behavior in chemical or biological systems where bond-breaking events occur.

Table of Compound Names

| Trivial Name/Abbreviation | Systematic Name |

| This compound | 2-(benzylamino)acetic acid hydrochloride |

| N-benzylglycine hydrochloride | 2-(benzylamino)acetic acid hydrochloride |

| Bzl-Gly-OH·HCl | 2-(benzylamino)acetic acid hydrochloride |

| Glycine | 2-aminoacetic acid |

| Z-l-Lys-SBzl | Benzyl (S)-2-((((benzyloxy)carbonyl)amino)-6-aminohexanethioate) |

| Altemicidin | (S)-2-((S)-2-amino-3-((2-sulfamoylacetyl)amino)propanamido)-N-((S)-1-hydroxy-3-methylbutan-2-yl)-3-(1H-indol-3-yl)propanamide |

| 2-Sulfamoylacetic acid | 2-amino-2-oxoethan-1-sulfonic acid |

Fragmentation Patterns and High-Resolution Mass Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.gov In the analysis of this compound, HRMS is employed to confirm the identity and purity of the compound. Typically, analysis is performed on the free base, S-benzylglycine, which is ionized, often by electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺.

The elemental formula for the protonated S-benzylglycine is C₉H₁₂NO₂S⁺. The theoretical exact mass for this ion can be calculated with high precision. This experimentally determined value is then compared against the theoretical mass; a close correlation, usually within a few parts per million (ppm), provides strong evidence for the assigned chemical formula. rsc.org

Tandem mass spectrometry (MS/MS) experiments are conducted to investigate the fragmentation pathways of the [M+H]⁺ ion. By subjecting the isolated precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint for the molecule. While specific experimental spectra for this compound are proprietary to individual research labs, the fragmentation pattern can be predicted based on established principles of mass spectrometry for amino acids and their derivatives. nih.govlibretexts.org The primary sites of bond cleavage are typically adjacent to functional groups like the amine, the carbonyl group, and the thioester linkage. libretexts.orgslideshare.net

A dominant fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium (B1234903) cation. The fragmentation of protected amino acids often involves characteristic losses of the protecting groups and cleavages along the amino acid backbone. nih.govniscpr.res.in The following table outlines the predicted major fragments for the [M+H]⁺ ion of S-benzylglycine.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 198.06 | [C₉H₁₂NO₂S]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 180.05 | [C₉H₁₀NO₂S]⁺ | H₂O | Loss of water |

| 152.05 | [C₈H₁₀NOS]⁺ | HCOOH | Loss of formic acid |

| 91.05 | [C₇H₇]⁺ | C₂H₅NO₂S | Tropylium cation, characteristic of benzyl group |

| 76.04 | [C₂H₆NO₂]⁺ | C₇H₆S | Loss of thiobenzaldehyde |

Application in Reaction Monitoring and Product Identification

The unique structural features of this compound and related peptide thioesters make them valuable tools in synthetic chemistry, particularly for reaction monitoring and product identification. nih.gov The S-benzyl thioester group serves as a moderately activated carboxyl group, enabling peptide bond formation, while also acting as a useful chromophore and mass tag for analytical purposes. scispace.com

A primary application is in the synthesis of cyclic peptides. nih.govscispace.com In these multi-step syntheses, a linear peptide precursor containing a C-terminal S-benzylglycine thioester is often prepared. The subsequent head-to-tail cyclization reaction is a critical step that requires careful monitoring to optimize reaction conditions and maximize yield. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique used for this purpose. scispace.com The reaction mixture is analyzed at various time points, allowing chemists to track the consumption of the linear peptide thioester precursor and the concurrent formation of the desired cyclic peptide product. The significant difference in mass between the linear precursor and the cyclic product (resulting from the loss of the thiobenzyl group) allows for unambiguous identification and quantification by the mass spectrometer. nih.gov

Furthermore, the presence of the benzyl group provides a UV chromophore, enabling straightforward detection by HPLC with a UV detector. This dual-purpose analytical handle is crucial for assessing the purity of the linear precursor and the final cyclic product. sci-hub.se

The table below summarizes the role of this compound derivatives in analytical applications during a typical peptide cyclization reaction.

| Analytical Task | Compound Monitored | Technique | Key Finding |

|---|---|---|---|

| Monitoring Reaction Progress | Linear Peptide-Gly-SBzl | LC-MS | Decrease in peak area over time corresponding to the precursor's m/z. nih.gov |

| Product Formation | Cyclic Peptide | LC-MS | Increase in peak area over time corresponding to the product's m/z. scispace.com |

| Side Reaction Identification | Hydrolyzed Peptide-Gly-OH | LC-MS | Detection of the carboxylic acid byproduct from thioester hydrolysis. nih.gov |

| Purity Assessment | Linear Precursor & Final Product | HPLC-UV, LC-MS | Quantification of purity based on peak area at a specific wavelength (e.g., 214 nm). nih.govscispace.com |

Computational and Theoretical Chemistry Studies of H Gly Sbzl*hcl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations can predict various properties that govern the molecule's reactivity and spectroscopic signatures.

The electronic properties of a molecule are fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. sciengine.com A smaller gap generally implies higher reactivity. sciengine.com

For a molecule like H-Gly-SBzlHCl, the electronic structure is a composite of the glycine (B1666218) backbone, the benzyl (B1604629) group, and the thioether linkage. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine these properties. sciengine.comnih.gov Studies on glycine and its derivatives show that functionalization significantly affects the HOMO-LUMO gap. For instance, interacting glycine with other molecules can decrease the energy gap, thereby enhancing reactivity. sciengine.comnih.gov The HOMO in N-substituted glycine derivatives is typically localized on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO is distributed over the carboxyl group. aip.org In H-Gly-SBzlHCl, the sulfur atom and the aromatic benzyl ring would also be expected to contribute significantly to the frontier orbitals.

The total dipole moment and the Molecular Electrostatic Potential (MESP) are other key properties derived from electronic structure calculations. The MESP map provides a visual representation of the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions of the molecule, which is crucial for understanding intermolecular interactions. sciengine.com

Table 1: Representative Calculated Electronic Properties of Glycine and Related Derivatives This table presents typical values from computational studies on glycine and its derivatives to illustrate the expected electronic properties. Direct calculations for H-Gly-SBzlHCl are not available in the cited literature.*

| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Glycine | B3LYP/6-31G(d,p) | -6.726 | -0.637 | 6.089 |

| Glycine/ZnO Composite | B3LYP/6-31G(d,p) | -5.044 | -2.569 | 2.475 |

| ZTRI/Glycine GQD | B3LYP/6-31G(d,p) | -4.858 | -4.535 | 0.323 |

| N-propylglycine | B3LYP/6-31g(d) | -6.44 | -0.17 | 6.27 |

| N-octylglycine | B3LYP/6-31g(d) | -6.37 | -0.18 | 6.19 |

Data sourced from multiple computational studies on glycine and its derivatives. sciengine.comnih.govaip.org

Theoretical calculations are a cornerstone in the interpretation and prediction of spectroscopic data. For H-Gly-SBzl*HCl, computational methods can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

Infrared (IR) Spectroscopy: Ab initio and DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a force field can be generated, which in turn yields the frequencies and intensities of the vibrational modes. ijcrt.org These calculated spectra are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier Transform Infrared (FTIR) and Raman spectra. nih.govijcrt.org

For amino acid hydrochlorides like methyl L-prolinate hydrochloride, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been shown to accurately predict the vibrational spectra. nih.gov Similar calculations for this compound would allow for the assignment of characteristic peaks, such as the N-H stretches of the ammonium (B1175870) group, the C=O stretch of the carboxylic acid, C-H vibrations of the benzyl group, and vibrations involving the thioether linkage. Studies on glycine and its derivatives have extensively used these methods to understand the influence of conformation and hydrogen bonding on vibrational spectra. scirp.orgnih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Amino Acid Hydrochloride This table illustrates the accuracy of DFT calculations by comparing them with experimental data for Methyl L-prolinate Hydrochloride. A similar approach would be applicable to H-Gly-SBzlHCl.*

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

| NH2+ asym. stretch | 3119 | 3118 | 3125 |

| NH2+ sym. stretch | 3058 | 3058 | 3060 |

| CH2 asym. stretch | 2990 | 2992 | 2995 |

| C=O stretch | 1742 | 1745 | 1748 |

| NH2+ asym. bend | 1590 | - | 1595 |

Data adapted from a study on Methyl L-prolinate Hydrochloride. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. asianpubs.orgbeilstein-journals.org The accuracy of these predictions can be very high, with root-mean-square deviations of 0.2–0.4 ppm for ¹H shifts being achievable. nih.gov

For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts for the glycine backbone, the methylene (B1212753) bridge, and the benzyl ring. These predictions are invaluable for assigning complex spectra and confirming the molecular structure. The calculations must often account for solvent effects, which can be modeled using implicit methods like the Polarizable Continuum Model (PCM). researchgate.net Machine learning approaches, trained on large datasets of experimental and DFT-calculated shifts, are also emerging as highly accurate prediction tools. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules, including their conformational flexibility and interactions with the solvent. nih.gov

The biological function and chemical reactivity of amino acids and their derivatives are strongly dependent on their three-dimensional conformation. This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the atomic motions over time, governed by a force field (e.g., AMBER, CHARMM). nih.gov

In the gas phase , the conformations of amino acids are primarily dictated by intramolecular hydrogen bonds. ijcrt.org However, in solution , interactions with solvent molecules become dominant, often stabilizing different conformations. scirp.org For amino acids, the zwitterionic form is typically more stable in polar solvents like water, whereas the neutral form is favored in the gas phase. aip.orgresearchgate.net MD simulations can reveal the preferred dihedral angles and the resulting secondary structures, such as turns or extended conformations, in different environments. nih.govscirp.org For instance, studies on N-benzylglycine containing peptides have used computational methods to investigate their conformational features, showing how the bulky benzyl group influences the peptide backbone. acs.orgsci-hub.sersc.org The transition from the gas phase to solution can significantly alter the conformational preferences, a phenomenon that has been studied for various proteins and peptides. nih.govnih.govresearchgate.net

The interaction of a solute with the surrounding solvent molecules governs its solubility and can significantly influence its conformational equilibrium and reactivity. scirp.org MD simulations explicitly model solvent molecules, allowing for a detailed analysis of the solvation shell around the solute. aip.org

For this compound in an aqueous solution, the charged ammonium (-NH3+) and carboxylic acid (-COOH) groups are expected to form strong hydrogen bonds with water molecules. aip.orgaip.org The benzyl group, being hydrophobic, will have different interactions, likely influencing the local water structure. Ab initio MD simulations, which combine quantum mechanics for the solute with classical dynamics for the solvent, can provide a highly accurate picture of these interactions and their effect on the solute's vibrational spectra. aip.org The study of how cosolvents and osmolytes affect protein and amino acid conformation is an active area of research, highlighting the complex interplay between solute, solvent, and cosolvent molecules. nih.gov Computational studies using continuum solvent models (like PCM) or explicit solvent simulations can quantify the free energy of solvation and predict how solubility changes with the solvent system. scirp.orgasianpubs.org

Theoretical Studies on Reaction Kinetics and Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters. rsc.org By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for determining the reaction rate.

For this compound, several reaction types could be investigated theoretically:

Hydrolysis of the Thioester: The thioester linkage is susceptible to hydrolysis. Theoretical calculations can model the reaction mechanism, which typically proceeds through a tetrahedral intermediate. sciengine.commdpi.comnih.gov Studies on the hydrolysis of thioesters have used DFT to compare the energy barriers of different pathways (e.g., acid-catalyzed vs. base-catalyzed) and to understand the role of the solvent. sciengine.commdpi.com The competition between hydrolysis and other reactions, like thiol-thioester exchange, is critical in contexts such as prebiotic chemistry and has been explored computationally. ulisboa.ptresearchgate.net

Deprotection of the Benzyl Group: The S-benzyl group is a common protecting group in synthesis. Its removal, often via hydrogenolysis or under acidic conditions, can be studied computationally. organic-chemistry.orgrsc.orgacs.org Theoretical studies can clarify the mechanism, for example, by modeling the interaction with a catalyst surface (like Pd/C) or the steps involved in acid-catalyzed cleavage. acs.orgresearchgate.net

Reactions involving the Amine or Carboxyl Group: The glycine backbone can participate in various reactions, such as peptide bond formation. The kinetics and thermodynamics of such reactions, including cyclization of peptide precursors, have been successfully modeled using computational methods like boxed molecular dynamics (BXD) to predict cyclization probabilities. nih.govplos.org

Computational studies on the reaction of benzyl radicals with other species or the acid-catalyzed rearrangement of N-benzyl compounds also provide mechanistic insights that could be relevant to the reactivity of this compound under specific conditions. beilstein-journals.orgnih.gov

Transition State Characterization and Energy Barrier Calculations

A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS) and the calculation of the associated energy barrier (activation energy). The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. Computational methods, particularly Density Functional Theory (DFT), are extensively used for this purpose.

Theoretical studies on cysteine residues and their derivatives provide a framework for understanding the types of analyses applicable to this compound. For instance, in studies of reactions involving free radicals and cysteine, transition state theory (TST) is used to calculate reaction rate constants. acs.org Such calculations involve locating the transition state geometry on the potential energy surface and computing its properties, including the imaginary frequency corresponding to the reaction coordinate. acs.org Tunneling effects, which can be significant for reactions involving the transfer of light particles like hydrogen, can also be calculated using methods like the one-dimensional Eckart function barrier. acs.org

In a study on rhodium complexes containing S-benzyl-L-cysteine, DFT calculations were employed to investigate the reaction profile for epimerization. csic.es This involved locating the relevant transition states and calculating the relative free energies. For example, the transition state for the rotation of the benzyl group was found to have a free energy of 10.3 kcal mol⁻¹. csic.es Similarly, the methanol (B129727) decoordination step was shown to proceed through a transition state with a relative free energy of 8.4 kcal/mol. csic.es These calculations are crucial for understanding the dynamics and stereochemical outcomes of reactions involving the S-benzyl-cysteine ligand.

The choice of computational method is critical for accuracy. Modern computational studies often employ hybrid DFT functionals like B3LYP or functionals from the M06 suite in combination with appropriate basis sets (e.g., 6-31G(d) or larger). doi.orgmdpi.com Solvation effects are also commonly included using implicit models like the SMD model or the Polarizable Continuum Model (PCM). csic.esdoi.org For each located transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed to confirm that it correctly connects the reactant and product states. doi.org

The table below presents representative energy barrier data from computational studies on related systems, illustrating the type of information that can be obtained for reactions involving cysteine derivatives.

| Reaction / Process | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Benzyl group rotation in a Rhodium-cysteine complex | DFT (PCM solvent corrections) | 10.3 | csic.es |

| Methanol decoordination from a Rhodium-cysteine complex | DFT (PCM solvent corrections) | 8.4 | csic.es |

| csic.esbiorxiv.org O-to-N acyl transfer (stepwise) in Serine Ligation | M06-2X/6-311++G(2df,2p)//B3LYP/6-31G(d) | 19.6 | doi.org |

| C-C bond formation at distal C atom in Benzylsuccinate Synthase | QM/MM (B3LYP/6-31g(d,p):AMBER) | 64.2 kJ/mol (~15.3 kcal/mol) | biorxiv.org |

| C-C bond formation at proximal C atom in Benzylsuccinate Synthase | QM/MM (B3LYP/6-31g(d,p):AMBER) | 110.4 kJ/mol (~26.4 kcal/mol) | biorxiv.org |

This table is illustrative and compiles data from studies on related cysteine and amino acid systems to demonstrate the application of computational methods.

These examples highlight how transition state characterization and energy barrier calculations can elucidate reaction mechanisms, selectivity, and factors controlling reaction efficiency. doi.org Similar computational approaches applied to this compound would provide valuable data on its reactivity in various chemical transformations.

Computational Modeling of Catalyzed Transformations

Computational modeling is also instrumental in studying catalyzed transformations involving amino acid derivatives. These models can range from studying the interaction of a substrate with a catalyst to modeling the entire catalytic cycle. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are particularly powerful for studying enzymatic catalysis, where a small, reactive part of the system (the QM region, e.g., the substrate and key active site residues) is treated with a high level of theory, while the larger protein environment (the MM region) is treated with classical mechanics.

For example, multiscale modeling of benzylsuccinate synthase, an enzyme that acts on a toluene (B28343) derivative with a cysteine radical, provides detailed insights into the reaction mechanism. biorxiv.org By modeling the enzyme's active site, researchers can analyze the positioning of the substrate and key residues, such as a catalytically important cysteine. biorxiv.org The analysis of the energy profile for steps like C-C bond formation can reveal the preferred reaction pathway and the origin of selectivity. biorxiv.org In this specific enzyme, the formation of the C-C bond at the distal carbon atom was found to have a significantly lower energy barrier (64.2 kJ/mol) compared to the proximal carbon (110.4 kJ/mol), explaining the observed product distribution. biorxiv.org

In the context of organometallic catalysis, DFT calculations are used to model the interaction of cysteine-derived ligands with metal centers. A study on rhodium complexes with S-benzyl-L-cysteine demonstrated how the ligand coordinates to the metal in different coordination modes (κ² N,S, κ² N,O, or κ³ N,O,S) depending on the reaction conditions. csic.es Computational modeling helps to rationalize these observations by calculating the relative stabilities of different isomers and intermediates. For instance, the calculations can reveal the thermodynamic and kinetic factors that govern the formation of a particular complex. csic.es

Docking models and molecular dynamics (MD) simulations are another set of computational tools used to study catalyzed transformations. nih.gov Docking can predict the binding mode of a substrate like this compound in an enzyme's active site, while MD simulations can explore the conformational dynamics of the enzyme-substrate complex over time. nih.gov These simulations can identify key interactions, such as hydrogen bonds or salt bridges, that stabilize the complex and position the substrate for catalysis. nih.gov

The table below summarizes different computational approaches and their applications in modeling catalyzed transformations of systems related to this compound.

| Computational Approach | System / Process Studied | Key Findings | Reference(s) |

| DFT | Rhodium complexes with S-benzyl-L-cysteine | Elucidation of ligand coordination modes (κ² and κ³) and reaction profiles. | csic.es |

| QM/MM | Benzylsuccinate synthase | Revealed preferential C-C bond formation at the distal carbon due to a lower energy barrier. | biorxiv.org |

| Docking and MD Simulations | GNAT superfamily enzyme (SbzI) with a cysteine-derived substrate | Validated binding modes and identified key active site residues for catalysis. | nih.gov |

| DFT | Serine/Threonine Ligation (STL) | Explained diastereoselectivity by showing the S-configured product is kinetically favored. | doi.org |

This table provides examples from related systems to illustrate the power of computational modeling in studying catalyzed reactions.

By applying these computational methodologies, a detailed, molecular-level understanding of how this compound might behave in catalyzed reactions can be achieved, guiding the design of new catalysts and synthetic routes.

Research Applications and Methodological Contributions of H Gly Sbzl*hcl

Role as a Carboxyl Protecting Group in Peptide and Peptidomimetic Synthesis

In peptide synthesis, the protection of reactive functional groups is essential to prevent undesirable side reactions, such as the polymerization of amino acids, and to ensure the formation of the correct peptide sequence. nih.govbiosynth.com The carboxyl group of an amino acid is commonly protected as an ester, and the benzyl (B1604629) ester is a frequently employed protecting group for this purpose. libretexts.org This strategy is fundamental to both solid-phase and solution-phase synthesis methodologies. The selection of a protecting group is critical and is based on its stability under reaction conditions, the ease and selectivity of its installation and removal, and its compatibility with other protecting groups used in the synthesis. numberanalytics.com

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. bachem.com This method simplifies the purification process, as excess reagents and by-products can be removed by filtration and washing after each step. bachem.comlsu.edu In SPPS, a coherent protecting group strategy is crucial for success. lsu.edu

One of the primary strategies in SPPS is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. researchgate.net In this approach:

The temporary Nα-amino group is protected by the acid-labile Boc group.

The C-terminal carboxyl group and reactive amino acid side chains are protected by groups with greater acid stability, such as benzyl esters. researchgate.net

The SPPS cycle involves the repeated removal of the Nα-Boc group using a moderately strong acid, followed by the coupling of the next Boc-protected amino acid in the sequence. bachem.com The benzyl ester protecting the C-terminus (or side chains) remains intact during these cycles and is only removed at the end of the synthesis during the final cleavage step from the resin, which typically employs a much stronger acid like anhydrous HF. biosynth.com This differential stability is the cornerstone of the Boc/Bzl strategy in SPPS.

| Strategy | Nα-Amino Protecting Group | C-Terminal / Side-Chain Protecting Group | Nα-Deprotection Reagent | Final Cleavage & Deprotection Reagent |

|---|---|---|---|---|

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (Benzyl esters/ethers) | TFA (Trifluoroacetic acid) | HF, TFMSA |

| Fmoc/tBu | Fmoc (Fluorenylmethyloxycarbonyl) | tBu (tert-butyl esters/ethers) | Base (e.g., Piperidine) | TFA (Trifluoroacetic acid) |

Solution-phase peptide synthesis, also known as classical peptide synthesis, was the first method developed and remains important for specific applications where SPPS may not be suitable. libretexts.org In this technique, all reactants are dissolved in an appropriate solvent, and intermediates are isolated and purified after each step. nih.gov Protection of the C-terminal carboxyl group is mandatory to prevent it from reacting during the activation and coupling of the N-terminal amino acid. libretexts.org

Glycine (B1666218) benzyl ester (H-Gly-SBzl) is frequently used as the starting C-terminal residue in solution-phase synthesis. The general procedure involves:

Protection: The amino group of one amino acid (e.g., Alanine) is protected with a group like Boc, while the carboxyl group of another (e.g., Glycine) is protected as a benzyl ester. libretexts.org

Coupling: The two protected amino acids are coupled together using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the peptide bond. libretexts.orggcwgandhinagar.com

Deprotection: One of the protecting groups is selectively removed to allow for the addition of the next amino acid in the sequence. gcwgandhinagar.com

The C-terminal benzyl ester is stable throughout the synthesis and is typically removed at the final stage. A common method for cleaving the benzyl ester is catalytic hydrogenolysis (H₂/Pd), which cleanly yields the free carboxylic acid without affecting many other protecting groups. libretexts.orggcwgandhinagar.com

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions without affecting the others. nih.govbiosynth.com This allows for precise, selective deprotection at various stages of a complex synthesis. numberanalytics.com An ideal protecting group strategy maximizes the yield of the desired peptide by minimizing side reactions. nih.gov

The combination of Boc for Nα-amino protection and benzyl esters (Bzl) for C-terminal/side-chain protection is described as a "quasi-orthogonal" system. biosynth.com While both groups are cleaved by acid, their lability is significantly different. The Boc group can be removed by moderate acids like trifluoroacetic acid (TFA), whereas the benzyl group requires much stronger acids for cleavage. biosynth.com This difference in required acid strength allows for the selective removal of the Boc group at each step of the synthesis while the benzyl esters remain securely in place. This principle is fundamental to the success of the Boc/Bzl strategy in both solid-phase and solution-phase synthesis. researchgate.net

Applications in Enzyme Mechanistic Research (in vitro, non-clinical)

Beyond its role in chemical synthesis, H-Gly-SBzl*HCl serves as a valuable tool for investigating enzyme mechanisms in a non-clinical, in vitro setting. Its structure allows it to act as a mimic for natural substrates, enabling researchers to study catalytic processes and enzyme-substrate interactions.

The chemoenzymatic synthesis of peptides using proteases as catalysts is a significant area of research. This process typically involves a two-step reaction: first, the formation of a covalent acyl-enzyme intermediate between the protease and the amino acid's carboxyl ester group, and second, the subsequent deacylation of this complex to form a peptide bond. nih.gov

Amino acid esters like glycine benzyl ester serve as effective substrate analogues to study this mechanism. nih.gov By using H-Gly-SBzl as a substrate for a protease such as papain, researchers can investigate the initial acylation step of the catalytic cycle. The rate of the reaction and the formation of products provide direct insight into the enzyme's ability to recognize and process the substrate analogue, shedding light on the broader catalytic mechanism. nih.gov

The nature of the ester group on an amino acid monomer can have a dramatic effect on its interaction with an enzyme. nih.gov A study investigating the polymerization of alanine (B10760859) and glycine using papain as a catalyst compared the efficiency of various ester groups (methyl, ethyl, benzyl, and tert-butyl). nih.gov The results showed that the polymerization efficiency was significantly greater for the benzyl esters of both alanine and glycine compared to the other esters. nih.gov

This finding indicates that the benzyl ester group enhances the substrate affinity for the enzyme. nih.gov It allowed the protease, papain, to polymerize both alanine and glycine with high efficiency, despite the fact that papain normally has a substantially higher affinity for alanine. nih.gov This suggests the benzyl group not only improves binding but can also broaden the substrate specificity of the enzyme catalyst, making it a key structural feature for designing substrates in chemoenzymatic studies. nih.gov

| Amino Acid Monomer | Ester Group | Relative Polymerization Efficiency |

|---|---|---|

| Glycine | Methyl | Low |

| Glycine | Ethyl | Low |

| Glycine | Benzyl | High |

| Alanine | Benzyl | High |

Contributions to General Organic Synthesis Methodologies

The compound this compound, or Glycine thiobenzyl ester hydrochloride, serves as a valuable tool in organic synthesis, contributing significantly to the methodologies for creating complex organic molecules. Its utility stems from its structure: a protected form of glycine featuring a thiobenzyl ester. This thioester group provides a moderate level of activation to the carboxyl group, making the molecule a key intermediate in various synthetic transformations.

Reagent in Amino Acid and Chiral Building Block Synthesis

This compound, as a derivative of the simplest amino acid, glycine, is a fundamental starting material in the synthesis of more complex amino acids, peptides, and other chiral molecules. Chiral building blocks are essential for drug discovery and the synthesis of natural products, as biological targets are overwhelmingly chiral and require specific stereochemistry for effective interaction.

The synthesis of novel chiral amino acids and their derivatives often begins with readily available, simpler precursors. researchgate.net Glycine derivatives, for instance, are used in reactions like the Erlenmeyer synthesis to produce dehydroamino acid intermediates, which can then be asymmetrically hydrogenated to yield chiral α-amino acids. researchgate.netnih.gov this compound provides a stable, yet reactive, glycine unit for incorporation into such synthetic pathways.

In peptide synthesis, the sequential addition of amino acid residues is the core process. This compound can be used as the initial building block, attaching to a solid-phase resin, or as a subsequent unit added to a growing peptide chain. peptide.comnih.gov The thioester functionality, in this context, makes it particularly suitable for specific ligation chemistries.

The following table summarizes synthetic routes where glycine derivatives are used to generate more complex chiral structures, illustrating the foundational role of compounds like this compound.

| Starting Material (Glycine Derivative) | Reaction Type | Product Type | Significance |

| N-acetyl glycine | Erlenmeyer Reaction | Dehydrophenylalanine Intermediate | Precursor for asymmetric synthesis of chiral α-amino acids. researchgate.netnih.gov |

| Cbz-glycine phosphonate | Horner-Emmons Reaction | Amidoacrylate | Intermediate for chiral amino acids. researchgate.net |

| Glycine | Esterification with Benzyl Alcohol | Glycine benzyl ester | Protected amino acid for peptide synthesis. google.com |

| This compound | Peptide Coupling / Ligation | Dipeptides and Polypeptides | Building block for constructing larger peptide chains. google.com |

Development of Novel Coupling Reagents and Procedures

The thiobenzyl ester group in this compound is central to its most significant contribution: the development of modern peptide synthesis methodologies, particularly Native Chemical Ligation (NCL). C-terminal peptide α-thioesters are key intermediates in the synthesis of proteins and cyclic peptides via NCL. google.com This powerful technique allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site. nih.gov

The study of simple, stable thioesters like this compound was instrumental in refining ligation procedures. These model compounds allow researchers to investigate reaction kinetics, optimize conditions, and understand the underlying mechanism, which involves a transthioesterification with a terminal cysteine residue followed by a rapid S-to-N acyl shift.

Furthermore, the development of solid-phase peptide synthesis (SPPS) protocols has been influenced by the chemistry of thioesters. While the Boc/benzyl approach could be used to prepare peptide thioesters, it required the use of hazardous anhydrous HF. google.com The desire for milder conditions spurred the development of Fmoc-based strategies. However, the thioester group's instability towards the piperidine (B6355638) used for Fmoc deprotection presented a challenge, leading to innovations such as Kenner's sulfonamide "safety-catch" linker and aryl-hydrazine linkers to produce the required peptide thioester precursors under Fmoc-compatible conditions. google.com

While this compound is not a coupling reagent itself, it represents the activated intermediate that many modern coupling reagents are designed to generate in situ. Reagents like phosphonium (B103445) (BOP, PyBOP) and uronium (HBTU, HATU) salts are used to activate the C-terminal carboxylic acid of one peptide fragment, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and enhance reaction rates, enabling its coupling to the N-terminus of another. uni-kiel.depeptide.com The ultimate goal of these reagents in many ligation-based strategies is to efficiently form an activated species, such as a thioester, that can then participate in selective bond-forming reactions.

The table below outlines key procedures where peptide thioesters are critical intermediates, highlighting the evolution of synthetic methods.

| Procedure / Method | Key Intermediate | Characteristics | Significance in Synthesis |

| Native Chemical Ligation (NCL) | C-terminal peptide thioester | Reaction with N-terminal cysteine residue in neutral aqueous buffer. | Enables the total chemical synthesis of large proteins from smaller, unprotected peptide fragments. google.comnih.gov |

| Boc-SPPS Thiolysis | Resin-bound peptide | Thiolysis from the resin using reagents like Me₂AlCl and EtSH. | An early method to generate peptide thioesters, though it requires harsh cleavage conditions (HF). google.com |

| Fmoc-SPPS with "Safety-Catch" Linker | Peptide attached to a sulfonamide linker | Linker is stable to Fmoc deprotection conditions; activation allows for subsequent thiolysis. | Allows for the synthesis of peptide thioesters using the milder and more versatile Fmoc chemistry. google.com |

| N-Acylurea (Nbz/MeNbz) Method | N-acylurea peptide | A precursor that undergoes efficient thiol exchange to yield the desired peptide thioester. | A robust method for synthesizing thioester peptide precursors, even for challenging sequences. nih.gov |

Future Directions and Emerging Research Avenues for H Gly Sbzl*hcl

Development of Advanced and Sustainable Synthetic Strategies